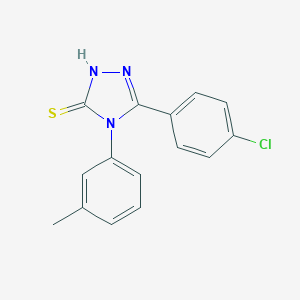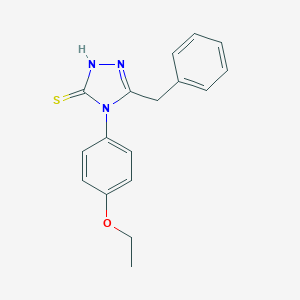
5-(4-chlorophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-chlorophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol (5-chloro-3-methyl-4-phenyl-4H-1,2,4-triazole-3-thiol) is an organosulfur compound that is used in the synthesis of various compounds, including pharmaceuticals and agrochemicals. It is also known as CPMPT, and is used in a variety of laboratory experiments. The compound has been studied extensively and has been found to have a wide range of applications in the fields of biochemistry and physiology.
Aplicaciones Científicas De Investigación
Synthesis and Physico-chemical Properties
1,2,4-Triazole derivatives, including compounds with structures similar to 5-(4-chlorophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol, are extensively studied for their synthesis and physico-chemical properties. These compounds are known for their significant roles not only in pharmaceuticals but also in various industrial applications. They are utilized in optical materials, photosensitizers, coloring agents, antioxidants, and as additives for fuels and oils. Their low toxicity makes them appealing for further research and development in diverse fields (Parchenko, 2019).
Biological Activities
The biological features of new 1,2,4-triazole derivatives have been a subject of extensive research. These compounds exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral effects. The synthesized derivatives of 1,2,4-triazoles open new avenues for scientific exploration, highlighting their potential in developing novel therapeutic agents (Ohloblina, 2022).
Reactivity and Applications
Research on the reactivity of 1,2,4-triazole-3-thione derivatives, closely related to the compound of interest, suggests high antioxidant and antiradical activities. These studies compare 3-thio-1,2,4-triazoles to biogenic amino acids like cysteine, emphasizing the compounds' positive impact on biochemical processes in patients exposed to high doses of radiation. This comparison underscores the potential medical applications of these derivatives, particularly in mitigating radiation-induced damage (Kaplaushenko, 2019).
Environmental Impact
While not directly related to the core compound, studies on chlorophenols, which share a structural component (chlorophenyl) with 5-(4-chlorophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol, provide insight into the environmental aspect. These compounds exhibit moderate toxicity to mammalian and aquatic life, highlighting the need for careful consideration of their environmental impact and degradation behavior (Krijgsheld & Gen, 1986).
Propiedades
IUPAC Name |
3-(4-chlorophenyl)-4-(3-methylphenyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3S/c1-10-3-2-4-13(9-10)19-14(17-18-15(19)20)11-5-7-12(16)8-6-11/h2-9H,1H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRUNEWJUPLJDSS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=NNC2=S)C3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301142105 |
Source


|
| Record name | 5-(4-Chlorophenyl)-2,4-dihydro-4-(3-methylphenyl)-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301142105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-chlorophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol | |
CAS RN |
592537-79-6 |
Source


|
| Record name | 5-(4-Chlorophenyl)-2,4-dihydro-4-(3-methylphenyl)-3H-1,2,4-triazole-3-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=592537-79-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(4-Chlorophenyl)-2,4-dihydro-4-(3-methylphenyl)-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301142105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(3-ethoxy-4-hydroxy-5-iodobenzylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B462400.png)

![N-(4-ethylphenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B462423.png)

![N-(3-methylphenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B462434.png)
![N-(2,6-dimethylphenyl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B462435.png)

![5-{[(4-Fluorobenzyl)thio]methyl}-1,3,4-thiadiazol-2-amine](/img/structure/B462470.png)
![3-Butyl-10-(2,3-dimethylphenyl)pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B462484.png)
![3-butyl-10-(4-chlorophenyl)pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B462486.png)
![3-butyl-10-(4-fluorophenyl)pyrimido[4,5-b]quinoline-2,4(3H,10H)-dione](/img/structure/B462492.png)
![3-(3-Chloro-4-hydroxy-5-methoxyphenyl)benzo[f]quinoline-1-carboxylic acid](/img/structure/B462509.png)
![[(E)-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methylideneamino]urea](/img/structure/B462515.png)
![5-[2-(Furan-2-yl)ethenyl]-1,3,4-thiadiazol-2-amine](/img/structure/B462550.png)